2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one
Description
The compound 2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one features a piperazine core linked to an ethanone moiety. The piperazine ring is substituted at the 4-position with a 4-cyclopropyl-1,3-thiazol-2-ylmethyl group, while the ethanone bears a benzylsulfanyl substituent. The cyclopropyl group on the thiazole may enhance metabolic stability, while the piperazine moiety could improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS2/c24-20(15-25-13-16-4-2-1-3-5-16)23-10-8-22(9-11-23)12-19-21-18(14-26-19)17-6-7-17/h1-5,14,17H,6-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFUXBZNWACHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzylsulfanyl group and a piperazinyl group have been found to exhibit cytotoxic activity against various cancer cell lines.
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to apoptosis or programmed cell death. This is often achieved through the inhibition of key enzymes or proteins within the cell, disrupting normal cellular functions and leading to cell death.
Biochemical Pathways
Similar compounds have been shown to inhibit tubulin polymerization, a critical process for cell division. By inhibiting this process, these compounds can prevent the proliferation of cancer cells.
Biological Activity
The compound 2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one is a thiazole-containing piperazine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Antimicrobial Properties
Research indicates that compounds with thiazole and piperazine moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(benzylsulfanyl)-1-{4-(thiazol-2-yl)methyl} | E. coli, S. aureus | 32 µg/mL |
| 4-(cyclopropylthiazol) derivative | Pseudomonas aeruginosa | 16 µg/mL |
| Piperazine derivatives | Klebsiella pneumoniae | 8 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in vitro through cyclooxygenase (COX) inhibition assays. Compounds with similar structures have demonstrated substantial inhibition of COX enzymes, which play a crucial role in the inflammatory response.
Case Study:
In a study assessing the anti-inflammatory effects of thiazole derivatives, it was found that modifications at the benzyl position significantly enhanced COX inhibition. The target compound's structure suggests it may also exhibit similar or enhanced anti-inflammatory properties due to the presence of both thiazole and piperazine groups.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition: Compounds like this one may inhibit key enzymes involved in inflammation and microbial metabolism.
- Cell Membrane Disruption: The presence of sulfur and aromatic groups can interact with lipid membranes, leading to increased permeability and cell death in bacteria.
- Molecular Docking Studies: Computational studies have indicated strong binding affinities to target proteins involved in inflammation and microbial resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-linked ethanones with diverse substituents. Below is a detailed comparison with analogues reported in the literature:
Structural Variations in Piperazine Substituents
Variations in Sulfanyl Groups
- Target Compound : Benzylsulfanyl group balances lipophilicity and steric bulk.
- : 2,6-Dichlorophenylsulfanyl group increases halogen-mediated interactions with hydrophobic pockets .
Research Findings and Implications
- Bioavailability : Fluorine substitution () enhances metabolic stability and membrane permeability compared to bulkier groups like benzothiazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
